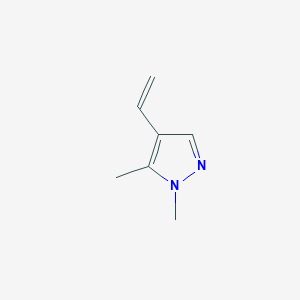
4-Ethenyl-1,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-4-vinyl-1h-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-vinyl-1h-pyrazole typically involves cyclocondensation reactions. One common method is the reaction between a suitable hydrazine and a carbon unit such as 1,3-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or β-enaminones . The reaction conditions often include the use of catalysts like transition metals or photoredox catalysts to enhance the yield and selectivity of the product .
Industrial Production Methods
Industrial production of pyrazole derivatives, including 1,5-Dimethyl-4-vinyl-1h-pyrazole, often employs one-pot multicomponent processes. These methods are advantageous due to their efficiency and ability to produce high yields with fewer steps. The use of novel reactants and innovative reaction types has also been explored to improve the scalability and cost-effectiveness of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethyl-4-vinyl-1h-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Substitution: This involves the replacement of one functional group with another, often using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and oxygen, often used under mild conditions.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are commonly employed.
Substitution: Reagents like aryl halides and alkyl halides are used in the presence of catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylated pyrazole derivatives, while substitution reactions can produce various N-arylpyrazoles .
Applications De Recherche Scientifique
1,5-Dimethyl-4-vinyl-1h-pyrazole has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-4-vinyl-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: Similar in structure but lacks the vinyl group.
1-Phenyl-3-methyl-1h-pyrazole: Contains a phenyl group instead of a vinyl group.
Uniqueness
1,5-Dimethyl-4-vinyl-1h-pyrazole is unique due to its vinyl group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
90124-60-0 |
|---|---|
Formule moléculaire |
C7H10N2 |
Poids moléculaire |
122.17 g/mol |
Nom IUPAC |
4-ethenyl-1,5-dimethylpyrazole |
InChI |
InChI=1S/C7H10N2/c1-4-7-5-8-9(3)6(7)2/h4-5H,1H2,2-3H3 |
Clé InChI |
XEAZNWIGZRYUIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NN1C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


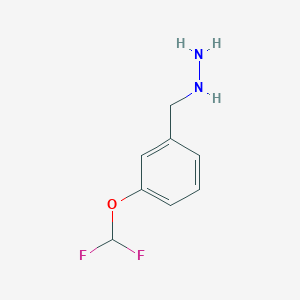

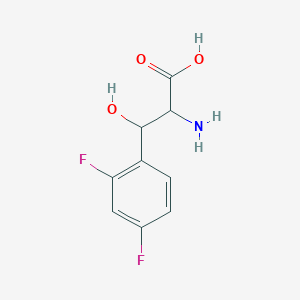


![5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylicacidhydrochloride](/img/structure/B13599595.png)
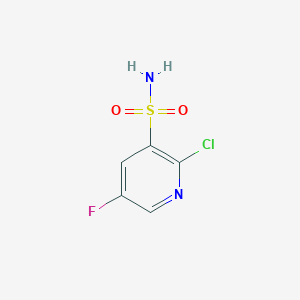
![2-[(Tert-butoxy)carbonyl]-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13599606.png)
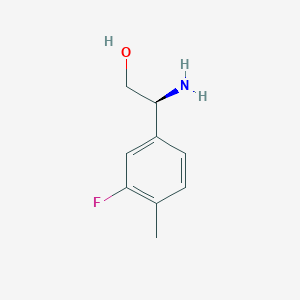
![2-Oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde](/img/structure/B13599616.png)
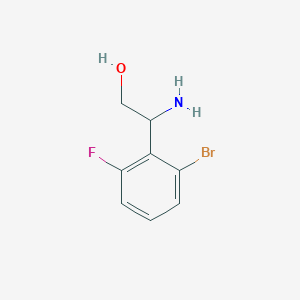
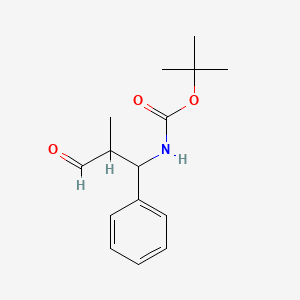

![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13599643.png)
